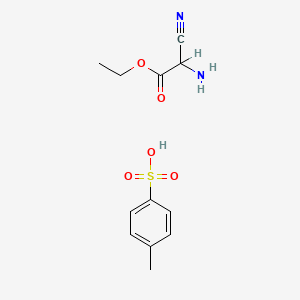

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150033. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H8N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-9-5(8)4(7)3-6/h2-5H,1H3,(H,8,9,10);4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPUEWDLGXTFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302293 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethyl 3-nitriloalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37842-58-3 | |

| Record name | 37842-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethyl 3-nitriloalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-2-cyanoacetate; 4-methylbenzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Introduction

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is an organic salt of significant interest in the fields of synthetic chemistry and drug development. Comprising a protonated ethyl 2-amino-2-cyanoacetate cation and a 4-methylbenzenesulfonate (tosylate) anion, this compound serves as a stable and accessible precursor for various heterocyclic and amino acid derivatives.[1][2] Its utility as a drug intermediate underscores the critical need for a thorough understanding of its physicochemical properties, which directly influence reaction kinetics, product purity, formulation, and bioavailability.[3]

This guide provides an in-depth analysis of the essential physicochemical characteristics of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices and presents self-validating protocols for empirical determination. It is designed for researchers, scientists, and drug development professionals who require a robust and practical understanding of this key synthetic building block.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. The compound is a salt, a fact that governs many of its properties, including its solid-state nature and solubility profile.[1][4]

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid | [1] |

| CAS Number | 37842-58-3 | [4][5][6][7] |

| Molecular Formula | C₁₂H₁₆N₂O₅S | [4][5][6][7] |

| Molecular Weight | 300.33 g/mol | [1][4][5][6][7] |

| SMILES | CCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O | [1][5] |

| InChIKey | IJPUEWDLGXTFSX-UHFFFAOYSA-N | [1][4][8] |

The structure consists of the ethyl 2-amino-2-cyanoacetate molecule, protonated at the amino group, forming a cation. This is ionically bonded to the tosylate anion, which is the conjugate base of the strong acid, p-toluenesulfonic acid.[1][2] This salt formation enhances the stability and handling of the otherwise reactive α-amino ester.

Computed and Reported Physicochemical Properties

Computational models provide valuable initial estimates of a compound's properties, guiding experimental design. The following table summarizes key computed and reported values from various chemical databases.

| Property | Value | Significance & Comments | Source(s) |

| Appearance | Solid | Consistent with its nature as an organic salt. | [4] |

| Exact Mass | 300.07799279 Da | Used for high-resolution mass spectrometry confirmation. | [1] |

| Topological Polar Surface Area (TPSA) | 139 Ų | Predicts membrane permeability; a moderate value. | |

| XLogP3 (Predicted) | 2.42 | Indicates moderate lipophilicity. | |

| Boiling Point (Predicted) | 494.3 °C | Decomposition is likely to occur before boiling. | |

| Flash Point | 118 °C to 252.8 °C | Significant discrepancy exists between sources, warranting experimental verification for safety protocols. | [5] |

Scientist's Note: It is crucial to recognize that many of these values are computationally predicted.[1][8] While useful for initial assessment, they must be confirmed through empirical testing to establish a definitive profile for regulatory submissions or process development. The wide range in reported flash points, for example, highlights the limitations of predictive algorithms.

Experimental Determination of Core Properties

Melting Point Analysis for Purity and Identity

Rationale: The melting point is a fundamental property that serves as a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline compound, whereas impurities typically broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-15 °C/min) for a preliminary determination.

-

Based on the approximate melting point observed, perform a second measurement with a new sample, heating rapidly to within 20 °C of the expected point, then reducing the ramp rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). The range between these two values is the melting range.

Solubility Profiling

Rationale: Solubility is a paramount parameter in both synthetic chemistry and pharmacology. In synthesis, it dictates the choice of reaction solvents and purification methods. In drug development, aqueous solubility directly impacts formulation strategies and bioavailability. As a salt, the compound is expected to be soluble in polar solvents.

Experimental Protocol: Qualitative and Semi-Quantitative Assessment

-

Solvent Selection: Prepare vials containing 1 mL of a range of solvents with varying polarities (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Hexane).

-

Qualitative Assessment:

-

Add approximately 10 mg of the compound to each solvent.

-

Vortex each vial for 2 minutes at room temperature (20-25 °C).

-

Visually classify solubility as: Freely Soluble (>10 mg/mL), Sparingly Soluble (some solid remains), or Insoluble (no visible dissolution).

-

-

Semi-Quantitative Assessment (for solvents showing good solubility):

-

To the vials where the initial 10 mg dissolved, continue adding the compound in 10 mg increments, vortexing for 2 minutes after each addition.

-

Continue until saturation is reached (solid material persists after extended vortexing).

-

Report the solubility as an approximate range (e.g., >50 mg/mL but <60 mg/mL).

-

Trustworthiness Note: For precise, cGMP-compliant solubility data, a High-Performance Liquid Chromatography (HPLC) based shake-flask method is required. This involves creating a saturated solution, filtering it, and quantifying the dissolved compound against a standard curve.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the presence and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: Look for the characteristic signals of both the cation and anion:

-

Cation (Ethyl 2-amino-2-cyanoacetate): A triplet and quartet for the ethyl group (CH₃-CH₂), a singlet or multiplet for the α-proton, and a broad signal for the -NH₃⁺ protons.

-

Anion (Tosylate): Two doublets in the aromatic region (AA'BB' system) and a singlet for the aromatic-methyl group.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Look for signals corresponding to all unique carbons: ester carbonyl, cyano group, aliphatic carbons of the ethyl group, and the four distinct aromatic carbons and the methyl carbon of the tosylate.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is an excellent, rapid technique for confirming the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum (clean crystal) followed by the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands:

-

~3200-3000 cm⁻¹: N-H stretching from the ammonium group.

-

~2250 cm⁻¹: C≡N (nitrile) stretch.

-

~1750 cm⁻¹: C=O (ester) stretch.

-

~1200 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric S=O stretching from the sulfonate group.

-

~1600 cm⁻¹ and ~1495 cm⁻¹: C=C stretching from the aromatic ring.

-

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For a salt, this is typically performed on the individual cation and/or anion.

Experimental Protocol: Electrospray Ionization (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Analysis:

-

Operate in positive ion mode to detect the cation: [C₅H₉N₂O₂]⁺. The measured m/z should correspond to the exact mass of the protonated ethyl 2-amino-2-cyanoacetate.

-

Operate in negative ion mode to detect the anion: [C₇H₇O₃S]⁻. The measured m/z should correspond to the exact mass of the tosylate anion.

-

-

Verification: Compare the measured exact mass to the calculated exact mass. A mass accuracy of <5 ppm provides definitive confirmation of the elemental formula for each ionic component.

Comprehensive Characterization Workflow

The logical flow of experiments is crucial for an efficient and thorough characterization of a new batch or sample of the compound.

Stability, Handling, and Storage

Safety and Handling: Based on available safety data, the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[3] Commercial suppliers often recommend storage at 2-8 °C.

Chemical Stability: As a salt of a strong acid and a moderately weak base (the protonated amine), the compound is generally stable. However, the ester functionality presents a potential liability. It is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid or carboxylate.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its physicochemical properties. This guide has provided a comprehensive framework for its characterization, combining known data with detailed, rationale-driven experimental protocols for determining its melting point, solubility, and spectroscopic identity. By following the logical workflow presented, researchers can ensure the quality and suitability of this compound for their specific applications in drug discovery and chemical synthesis, ultimately leading to more robust and reproducible scientific outcomes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 288715, this compound. PubChem. Retrieved from [Link]

-

Wikipedia (2023). Ethyl cyanoacetate. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 288716, Ethyl 2-amino-2-cyanoacetate. PubChem. Retrieved from [Link]

-

Angene (n.d.). This compound. Angene. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7764, Ethyl cyanoacetate. PubChem. Retrieved from [Link]

-

NIOSH (n.d.). Alphabetical Method Listing - E - NMAM 4th Edition. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Capot Chemical (n.d.). Specifications of this compound. Capot Chemical. Retrieved from [Link]

-

E3S Web of Conferences (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Retrieved from [Link]

-

ResearchGate (2022). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Ethyl cyanoacetate. Cheméo. Retrieved from [Link]

Sources

- 1. This compound | C12H16N2O5S | CID 288715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [cymitquimica.com]

- 5. This compound | 37842-58-3 | MBA84258 [biosynth.com]

- 6. angene.in [angene.in]

- 7. capotchem.com [capotchem.com]

- 8. echemi.com [echemi.com]

"Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate CAS number 37842-58-3"

An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate (CAS 37842-58-3)

Introduction: A Multifaceted Synthon for Modern Chemistry

This compound is a crystalline solid organic salt that serves as a highly versatile and valuable building block in synthetic chemistry.[1][2] Identified by its CAS number 37842-58-3, this compound is not merely a reagent but a strategic synthon, particularly in the fields of medicinal chemistry and material science.[3] Its structure uniquely combines the functionalities of a primary amine, a nitrile, and an ethyl ester, all centered on a single alpha-carbon.[4] This trifunctional arrangement is stabilized by the presence of a p-toluenesulfonate (tosylate) counter-ion, which enhances its stability, shelf-life, and handling characteristics compared to the free base form.[5][6]

This guide provides a comprehensive technical overview of this reagent, moving from its fundamental physicochemical properties to its complex applications in the synthesis of heterocyclic scaffolds, which are pivotal in drug discovery.[7] We will explore the causality behind its reactivity, provide actionable experimental insights, and ground all claims in authoritative references.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in research and development.

Core Data

The key quantitative data for this compound are summarized below for rapid reference and comparison.

| Property | Value | Source |

| CAS Number | 37842-58-3 | [5] |

| Molecular Formula | C₁₂H₁₆N₂O₅S | [1][5] |

| Molecular Weight | 300.33 g/mol | [1][5] |

| Appearance | White to off-white solid/powder | [1][2] |

| Purity | Typically ≥97% | [1][8] |

| Melting Point | 118-120 °C | [8] |

| Boiling Point | 494.3 °C (Predicted) | [9] |

| Flash Point | 252.8 °C (Predicted) | [9] |

| InChIKey | IJPUEWDLGXTFSX-UHFFFAOYSA-N | [1][5] |

Structural Analysis and the Role of the Tosylate Anion

The compound exists as an ionic pair. The cation, ethyl 2-amino-2-cyanoacetate, possesses the reactive functional groups, while the anion is 4-methylbenzenesulfonate (tosylate).

Expert Insight: The tosylate counter-ion is not merely incidental. Amino acid esters can be prone to self-condensation or degradation.[6] Forming a salt with a strong, non-nucleophilic acid like p-toluenesulfonic acid protonates the primary amine, rendering it non-nucleophilic and significantly increasing the compound's stability for storage and handling.[10] This is a critical self-validating feature of the reagent's design.

Reactivity and Synthetic Utility

The power of this reagent lies in the orchestrated reactivity of its three functional groups, enabling its participation in a wide array of chemical transformations. It is a cornerstone for building molecular diversity, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles.[7]

Reactivity Profile

The molecule's reactivity can be dissected by considering the potential transformations at each functional group.

This multi-functional nature allows it to act as a "three-component synthon" in a single molecule, streamlining synthetic pathways by reducing the number of separate reagents required in multicomponent reactions.[7]

Key Application: Heterocyclic Synthesis

This reagent is a premier starting material for constructing heterocyclic scaffolds found in a vast number of therapeutic agents.[11]

-

Pyridines & Quinolines: The amino and cyano groups are perfectly poised to participate in cyclocondensation reactions. For instance, in a variation of the Friedländer annulation, it can react with 2-aminobenzaldehydes to form 2-aminoquinoline-3-carboxamide derivatives, which are important pharmacophores.[12]

-

Thiophenes (Gewald Reaction): The reagent is an ideal "active methylene" component for the Gewald three-component reaction.[13] Reacting it with a ketone and elemental sulfur in the presence of a base yields highly substituted 2-aminothiophenes, which are prevalent in medicinal chemistry.

-

Pyrimidines & Triazepines: The combination of nucleophilic and electrophilic centers facilitates reactions with dicarbonyl compounds or their equivalents to build complex fused ring systems like pyridazino[1,2-a]pyrimidines.[14]

Causality: The strategic advantage of using Ethyl 2-amino-2-cyanoacetate tosylate over simpler synthons (e.g., ethyl cyanoacetate plus an ammonia source) lies in its pre-packaged, stable functionality.[7] This often leads to milder reaction conditions, improved regioselectivity, and higher atom economy, simplifying both the reaction setup and purification process.[7]

Role in Drug Discovery and Development

Beyond its utility in scaffold synthesis, the compound and its derivatives serve specific roles in the drug discovery pipeline.

-

Precursor for Active Pharmaceutical Ingredients (APIs): It is classified as a key pharmaceutical intermediate.[2][8] Modifications of its core structure have led to the development of novel pharmacological agents, including analgesics with potentially reduced side effects.[15]

-

Enzyme-Ligand Interaction Studies: The molecule can be used as a chemical probe to investigate biochemical pathways.[15] The amino and cyano groups can form critical hydrogen bonds and other non-covalent interactions within the active sites of enzymes and receptors, helping to elucidate binding affinities and mechanisms of action.[15]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. The compound presents moderate hazards that require appropriate handling protocols.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a clear summary of the potential hazards.

| Hazard Code | Statement | Class | Pictogram |

| H315 | Causes skin irritation | Skin Irrit. 2 | Warning |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | Warning |

| H335 | May cause respiratory irritation | STOT SE 3 | Warning |

| H302 | Harmful if swallowed | Acute Tox. 4 | Warning |

Data sourced from PubChem LCSS Datasheet.[5]

Recommended Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[16] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

Representative Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

To demonstrate the practical application of this reagent, the following section outlines a validated, step-by-step methodology for a common transformation.

Workflow Overview

Step-by-Step Procedure

This protocol is adapted from established Gewald reaction methodologies and serves as an illustrative example.[13] Researchers should optimize conditions for their specific substrates.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (30 mL).

-

Reagent Addition: Add cyclohexanone (10 mmol, 1.0 eq.), elemental sulfur (10 mmol, 1.0 eq.), and morpholine (12 mmol, 1.2 eq.) as the base catalyst.

-

Substrate Addition: To the stirred suspension, add This compound (10 mmol, 1.0 eq.). The tosylate salt is used directly; the added base (morpholine) will deprotonate the ammonium salt in situ to generate the reactive free amine.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to promote precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol (2 x 10 mL) to remove residual impurities.

-

-

Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure 2-aminothiophene derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR spectroscopy).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 288715, this compound. [Link]

-

Henan Wentao Chemical Product Co., Ltd. ETHYL AMINOCYANOACETATE P-TOLUENESULFONATE CAS NO.: 37842-58-3. [Link]

-

LookChem. ethyl aminocyanoacetate p-toluenesulfonate cas no.37842-58-3. [Link]

-

Wikipedia. Ethyl cyanoacetate. [Link]

-

HeteroLetters (2012). A SOLVENTLESS SYNTHESIS OF 2-AMINOTHIOPHENES VIA GEWALD REACTION UNDER ULTRASONIC IRRADIATION. [Link]

-

ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o -NosylOXY). [Link]

-

Master Organic Chemistry (2015). Tosylates And Mesylates. [Link]

-

Chemical Reviews. Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. [Link]

-

PrepChem.com. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. [Link]

-

ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]

-

TÜBİTAK Academic Journals (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

-

ResearchGate. (PDF) A Study of Aminoacid Esterification with Nonanol. [Link]

-

National Center for Biotechnology Information. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. [Link]

-

MDPI. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. [Link]

-

Quora (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. ETHYL AMINOCYANOACETATE P-TOLUENESULFONATECAS NO.: 37842-58-3, CasNo.37842-58-3 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]

- 3. CAS 37842-58-3: ethyl 3-nitriloalaninate 4-methylbenzenesu… [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C12H16N2O5S | CID 288715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ETHYL AMINOCYANOACETATE P-TOLUENESULFONATE, CasNo.37842-58-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 9. echemi.com [echemi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. heteroletters.org [heteroletters.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: Structure, Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive analysis of ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, a versatile and highly functionalized building block pivotal in the landscape of modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced details of its molecular structure, provides a validated synthesis protocol, and explores its strategic application in the construction of complex heterocyclic scaffolds.

Introduction: A Synthon of Strategic Importance

This compound is an organic salt that combines the reactivity of ethyl 2-amino-2-cyanoacetate with the advantageous properties of p-toluenesulfonic acid (TsOH). The cationic component, ethyl 2-amino-2-cyanoacetate, is a trifunctional molecule featuring an amino group, a cyano group, and an ethyl ester moiety all attached to a single chiral carbon center. This unique arrangement makes it a potent synthon for generating molecular diversity, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles which are privileged structures in a vast array of therapeutic agents.[1][2]

The formation of the tosylate salt is a strategic choice in synthetic chemistry. The ionic nature of the compound enhances its crystallinity, which significantly facilitates purification and handling compared to the free base.[3] Furthermore, the tosylate counter-ion can improve solubility in various polar solvents, making it more amenable to a wider range of reaction conditions.[3]

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by the ionic interaction between the protonated amino group of the ethyl 2-amino-2-cyanoacetate cation and the sulfonate group of the 4-methylbenzenesulfonate anion.

Key Identifiers and Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 37842-58-3 | [3][4] |

| Molecular Formula | C₁₂H₁₆N₂O₅S | [4][5] |

| Molecular Weight | 300.33 g/mol | [3][5] |

| Appearance | Solid | [5] |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid | [3] |

| SMILES | CCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O | [3] |

| InChI Key | IJPUEWDLGXTFSX-UHFFFAOYSA-N | [4][5] |

Structural Analysis: A Deeper Look

Spectroscopic analysis is essential for the confirmation of the structure. Although a specific, publicly archived spectrum for this salt is elusive, the expected spectral features can be predicted based on its constituent parts.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the α-proton, signals for the aromatic protons of the tosyl group, and a singlet for the methyl group of the tosyl group. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the ester, the cyano carbon, the α-carbon, the carbons of the ethyl group, and the aromatic and methyl carbons of the tosylate counter-ion.

-

IR Spectroscopy: Key infrared absorption bands would include those for the N-H stretching of the ammonium group, the C≡N stretching of the nitrile, the C=O stretching of the ester, and the S=O stretching of the sulfonate group.

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a synthesis of established procedures for the formation of the parent amine and its subsequent salt formation.[6]

Synthesis Workflow Diagram

Caption: A three-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate [6]

-

In a flask equipped with a magnetic stirrer, dissolve ethyl cyanoacetate in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of glacial acetic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Collect the precipitated yellow crystals of the sodium salt of the product by filtration.

-

Dissolve the crystals in 2N hydrochloric acid and extract the aqueous solution with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crystalline ethyl 2-hydroxyimino-2-cyanoacetate.

Step 2: Synthesis of Ethyl 2-amino-2-cyanoacetate [6]

-

In a flask suitable for hydrogenation, add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere. Caution: Pd/C is flammable.

-

Add a suitable solvent (e.g., methanol or ethanol) followed by the ethyl 2-hydroxyimino-2-cyanoacetate from Step 1.

-

Seal the flask and replace the inert atmosphere with hydrogen gas (typically via a balloon or a hydrogenation apparatus).

-

Vigorously stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-amino-2-cyanoacetate.

Step 3: Formation of the 4-methylbenzenesulfonate Salt

-

Dissolve the crude ethyl 2-amino-2-cyanoacetate in a suitable solvent such as isopropanol or ethyl acetate.

-

In a separate flask, dissolve an equimolar amount of p-toluenesulfonic acid monohydrate in the same solvent.

-

Slowly add the p-toluenesulfonic acid solution to the solution of the amine with stirring.

-

The product will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by melting point determination, NMR spectroscopy, and IR spectroscopy. The expected yield for this multi-step synthesis is typically in the range of 60-70%.

Application in Drug Development: A Gateway to Heterocyclic Scaffolds

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of biologically active heterocyclic compounds. Its trifunctional nature allows it to participate in a variety of cyclization and multicomponent reactions.

One of the key applications is in the synthesis of 5-aminoimidazoles, which are core structures in many pharmaceuticals.[7] For example, 5-aminoimidazole-4-carboxamide (AICA) is an important intermediate in the de novo biosynthesis of purine nucleotides.[8]

Exemplary Reaction Workflow: Synthesis of 5-Aminoimidazole Derivatives

Caption: A generalized workflow for the synthesis of bioactive heterocycles.

The reaction of ethyl α-amino-α-cyanoacetate with triethyl orthoformate can lead to the formation of ethyl 5-aminoimidazole-4-carboxylate derivatives.[7] This reaction proceeds through the formation of an intermediate formimidate, which then undergoes an intramolecular cyclization. The use of the tosylate salt can be advantageous in this reaction by ensuring the amine is in its protonated, more stable form prior to the reaction.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound is more than just a chemical intermediate; it is a testament to the strategic design of synthons for efficient and diverse molecular construction. Its well-defined structure, coupled with a reliable synthetic pathway and broad applicability, makes it an indispensable tool in the arsenal of the modern medicinal chemist. The insights provided in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this remarkable compound in their quest for novel therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Angene. This compound. [Link]

-

ChemBK. Ethyl 2-amino-2-cyanoacetate. [Link]

-

Organic Syntheses. Ethyl cyanoacetate. [Link]

-

Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XXXIX. Formation of some 5-aminoimidazole-4-carboxylic acid derivatives from ethyl α-amino-α-cyanoacetate. Journal of the Chemical Society (Resumed), 2937. [Link]

-

Mackenzie, G., & Shaw, G. (1977). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Journal of the Chemical Society, Perkin Transactions 1, 1381. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | C12H16N2O5S | CID 288715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Purines, pyrimidines, and imidazoles. Part XXXIX. Formation of some 5-aminoimidazole-4-carboxylic acid derivatives from ethyl α-amino-α-cyanoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

"Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate mechanism of action"

An In-depth Technical Guide on the Core Chemical Reactivity and Synthetic Applications of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Abstract

This compound is a salt composed of the versatile trifunctional building block, ethyl 2-amino-2-cyanoacetate, and the strong organic acid, p-toluenesulfonic acid. While direct modulation of biological signaling pathways by this specific salt is not documented, its "mechanism of action" is best understood from a chemical reactivity and synthetic utility perspective. This guide provides an in-depth analysis of the compound's structure, the distinct roles of its cationic and anionic components, and its core chemical mechanisms. We will explore how the stable salt form serves as a convenient precursor to a highly reactive nucleophile, crucial for the synthesis of complex α-amino acid derivatives and heterocyclic systems relevant to drug discovery and development. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in advanced organic synthesis.

Part 1: Structural and Physicochemical Profile

Deconstruction of the Compound

The title compound, this compound, is an organic salt. Understanding its reactivity requires examining its two constituent ions:

-

The Cation: Ethyl 2-amino-2-cyanoacetate (protonated) : The core of the molecule's synthetic utility resides in this component. It features a chiral alpha-carbon bonded to an amino group (-NH₂), a cyano group (-C≡N), and an ethyl ester group (-COOCH₂CH₃).[1][2] In the salt form, the basic amino group is protonated to form an ammonium cation (-NH₃⁺).

-

The Anion: 4-methylbenzenesulfonate (Tosylate) : This anion (TsO⁻) is the conjugate base of p-toluenesulfonic acid (TsOH), a strong acid.[3] The tosylate anion is exceptionally stable due to extensive resonance delocalization of its negative charge across the sulfonyl group and inductive effects from the aromatic ring.[4] In this compound, its primary role is to act as a counter-ion, forming a stable, solid salt with the organic cation.[5]

Chemical Structure

The ionic interaction between the protonated amine and the tosylate anion is key to the compound's stability.

Caption: Ionic structure of this compound.

Physicochemical Properties

A summary of key properties provides a foundation for its application in synthesis.

| Property | Value | Reference |

| Full Salt | ||

| Molecular Formula | C₁₂H₁₆N₂O₅S | [5] |

| Molecular Weight | 300.33 g/mol | [5] |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid | [5] |

| Appearance | Solid | [6] |

| Free Base | ||

| Molecular Formula | C₅H₈N₂O₂ | [2] |

| Molecular Weight | 128.13 g/mol | [2] |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate | [2] |

Part 2: The Core "Mechanism of Action" – A Chemical Reactivity Perspective

The "mechanism of action" of this compound is not biological but chemical. It functions as a stable, solid precursor that, upon demand, releases a potent trifunctional nucleophile for use in organic synthesis.

The Role of the Tosylate Anion: A Stabilizing Counter-Ion

While the tosylate group is renowned in organic synthesis as an excellent leaving group for activating alcohols in nucleophilic substitution reactions, that is not its function here.[4][7][8] In this context, the tosylate anion serves two primary purposes:

-

Salt Formation: It protonates the basic amino group of ethyl 2-amino-2-cyanoacetate, creating a stable, crystalline, and easily handleable solid. This improves shelf-life and allows for precise measurement compared to the potentially less stable free amine.

-

Benign Byproduct: Upon liberation of the free amine (see below), the tosylate anion remains in solution as a non-nucleophilic and non-interfering spectator ion.

The Reactivity of the Ethyl 2-amino-2-cyanoacetate Cation

The core chemical potential is locked within the cation. Its synthetic utility is unleashed in a two-step conceptual process: liberation followed by reaction.

The primary "action" required to use this reagent is the deprotonation of the ammonium group to regenerate the free amine. This is typically achieved in situ by adding a mild, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. This simple acid-base reaction is the gateway to the compound's broader reactivity.

Caption: Liberation of the active nucleophilic free amine from its tosylate salt.

Once liberated, the ethyl 2-amino-2-cyanoacetate free base exhibits a rich chemistry dictated by its three functional groups.[9]

-

Nucleophilic Attack by the Amino Group: The primary reactive site is the amino group, which acts as a potent nucleophile.[9] It readily attacks a wide range of electrophiles, such as acyl chlorides, anhydrides, alkyl halides, and carbonyls, to form new carbon-nitrogen bonds. This is the most common and direct "mechanism of action" in synthesis.

-

Participation of the Cyano and Ester Groups: These groups are critical for subsequent transformations and cyclization reactions. The cyano group can undergo hydrolysis to a carboxylic acid or amide, or be reduced to an amine.[9] The ester group is susceptible to nucleophilic acyl substitution, allowing for hydrolysis, amidation, or transesterification.[9] The strategic interplay of these three groups makes it a powerful synthon for building complex heterocyclic scaffolds found in many pharmaceuticals.[1][10]

Part 3: Application in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its application as a precursor for molecules with designed biological functions. Its "action" is to provide a key structural motif—an α-amino acid derivative—that is prevalent in medicinal chemistry.[11]

Workflow: From Reagent to Complex Scaffolds

The typical synthetic workflow involves liberating the free amine and reacting it with a suitable electrophile, followed by potential intramolecular cyclization to build heterocyclic systems.

Caption: Synthetic workflow from the tosylate salt to a complex heterocyclic product.

Derivatives of related compounds like 2-aminobenzothiazoles and other amino acid analogs have shown significant potential as anticancer, antibacterial, and anti-inflammatory agents by targeting enzymes such as kinases (PI3K, CDK2), mTOR, and EGFR.[12] The title compound provides a direct and versatile entry point for constructing libraries of such molecules for screening and drug development.

Part 4: Experimental Protocols

The following protocols are representative methodologies for the use of this compound in a synthetic setting.

Protocol 1: In-situ Liberation and N-Acetylation

This protocol describes a standard procedure for reacting the amine with an acyl chloride.

Objective: To synthesize Ethyl 2-acetamido-2-cyanoacetate.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA, 1.1 eq), anhydrous

-

Acetyl chloride (1.05 eq)

-

Argon or Nitrogen atmosphere

-

Magnetic stirrer, ice bath

Procedure:

-

To a dry, argon-flushed round-bottom flask, add this compound.

-

Add anhydrous DCM to dissolve/suspend the salt (approx. 0.1 M concentration).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add triethylamine (TEA) dropwise via syringe. Stir for 15-20 minutes. A precipitate of triethylammonium tosylate may form. Causality: The TEA is a non-nucleophilic base that deprotonates the ammonium salt to generate the free amine nucleophile required for the next step.

-

In a separate flask, prepare a dilute solution of acetyl chloride in anhydrous DCM.

-

Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C. Causality: Slow addition prevents a rapid exotherm and potential side reactions. The liberated free amine attacks the electrophilic carbonyl carbon of the acetyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification (e.g., column chromatography).

Part 5: Conclusion

The mechanism of action of this compound is fundamentally chemical. It is not a direct modulator of biological pathways but rather a highly effective and stable precursor to a versatile trifunctional synthetic building block. The tosylate salt form ensures stability and ease of handling, while simple deprotonation liberates a potent nucleophile. The interplay between the amino, cyano, and ester functionalities provides a rich platform for constructing diverse and complex molecular architectures, particularly nitrogen-containing heterocycles. For drug development professionals and synthetic chemists, this compound represents a valuable tool, offering a reliable and efficient route to novel α-amino acid derivatives for the exploration of new therapeutic agents.

References

- Fiveable. Tosylates Definition - Organic Chemistry Key Term.

- BenchChem. The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.

- Bartleby.com.

- Chemistry LibreTexts. 9.

- Wikipedia. Tosyl group.

- BenchChem. An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile.

- PubChem, National Institutes of Health.

- BenchChem.

- Wikipedia.

- PubChem, National Institutes of Health.

- CymitQuimica.

- ResearchGate.

- PubMed Central (PMC).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C12H16N2O5S | CID 288715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the spectroscopic characterization of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. This whitepaper delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this versatile organic compound, providing foundational knowledge for its application in synthetic chemistry and pharmaceutical research.

This compound, a salt with the chemical formula C₁₂H₁₆N₂O₅S and a molecular weight of 300.33 g/mol , is a valuable building block in organic synthesis.[1] Its structure, combining a reactive α-aminonitrile moiety with a stable tosylate counter-ion, makes it a subject of interest for the construction of complex molecular architectures.

This guide aims to provide an in-depth analysis of the expected spectroscopic data for this compound, based on established principles and data from analogous structures. While a publicly available, comprehensive dataset of the ¹H NMR, ¹³C NMR, IR, and mass spectra for this specific salt is not readily found in the scientific literature or common databases, this guide will equip researchers with the knowledge to interpret such data once acquired. The CAS number for this compound is 37842-58-3, and its IUPAC name is ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid.[1]

The Structural Elucidation Toolkit: A Spectroscopic Overview

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal the electronic environment and connectivity of all hydrogen atoms in the molecule. Key expected signals include:

-

An ethyl group (triplet and quartet).

-

A methine proton (singlet or broadened singlet).

-

Amine protons (broad singlet).

-

Aromatic protons of the tosylate group (two doublets).

-

A methyl group on the tosylate ring (singlet).

¹³C NMR Spectroscopy: The carbon NMR spectrum will identify all unique carbon environments within the molecule. Expected signals would correspond to:

-

The ethyl ester carbons.

-

The α-carbon bearing the amino and cyano groups.

-

The nitrile carbon.

-

The carbonyl carbon of the ester.

-

The aromatic carbons of the tosylate group.

-

The methyl carbon of the tosylate group.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

-

N-H stretching of the primary amine.

-

C≡N stretching of the nitrile group.

-

C=O stretching of the ester group.

-

S=O stretching of the sulfonate group.

-

C-H stretching from the aromatic and aliphatic portions.

-

C=C stretching of the aromatic ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments. For this ionic compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show peaks corresponding to the cationic ethyl 2-amino-2-cyanoacetate moiety and potentially the anionic tosylate moiety, or a molecular ion peak corresponding to the entire salt under certain conditions.

Experimental Protocols for Spectroscopic Analysis

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the analysis of a solid organic salt like this compound.

NMR Spectroscopy: A Step-by-Step Protocol

Caption: Workflow for acquiring an IR spectrum using the thin film method.

Mass Spectrometry: ESI-MS Protocol

Caption: Workflow for acquiring an ESI mass spectrum.

Data Summary and Interpretation

While the actual spectra are not publicly available, a predicted summary of the key spectroscopic data is presented in the tables below. This serves as a reference for researchers who acquire their own data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2-1.4 | Triplet | 3H | -OCH₂CH ₃ |

| ~2.3-2.4 | Singlet | 3H | Ar-CH ₃ |

| ~4.2-4.4 | Quartet | 2H | -OCH ₂CH₃ |

| ~5.0-5.5 | Singlet/Broad | 1H | CH (NH₂)CN |

| ~7.1-7.3 | Doublet | 2H | Aromatic CH |

| ~7.5-7.7 | Doublet | 2H | Aromatic CH |

| ~8.0-9.0 | Broad Singlet | 2H | -NH ₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~21 | Ar-C H₃ |

| ~50-60 | C H(NH₂)CN |

| ~65 | -OC H₂CH₃ |

| ~115-120 | -C ≡N |

| ~125-130 | Aromatic C H |

| ~140-145 | Aromatic C |

| ~165-170 | -C =O |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 | N-H Stretch (Amine) |

| 2900-3000 | C-H Stretch (Aliphatic) |

| ~2250 | C≡N Stretch (Nitrile) |

| ~1740 | C=O Stretch (Ester) |

| 1600, 1475 | C=C Stretch (Aromatic) |

| 1200-1250, 1030-1050 | S=O Stretch (Sulfonate) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 129.06 | [C₅H₉N₂O₂]⁺ (cationic part) |

| 171.02 | [C₇H₇O₃S]⁻ (anionic part) |

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. By outlining the expected NMR, IR, and MS data and providing standardized experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The insights provided herein will facilitate the accurate identification and characterization of this important chemical entity, thereby accelerating its application in the development of novel molecules with potential therapeutic value.

References

-

PubChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate in Organic Solvents

Abstract: Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a key synthetic intermediate whose utility in organic synthesis, particularly in the formation of heterocyclic compounds, is critically dependent on its behavior in solution.[1] As an organic salt, its solubility profile is governed by complex interactions between its ionic and organic moieties and the surrounding solvent medium. This technical guide provides researchers, chemists, and drug development professionals with a robust framework for determining and interpreting the solubility of this compound in a range of organic solvents. Moving beyond a simple data sheet, this document elucidates the foundational thermodynamic principles, details rigorous experimental methodologies for generating reliable data, and offers insights into the practical application of solubility profiles in process development and optimization. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming an essential resource for any laboratory working with this versatile reagent.

Compound Overview: Structure and Physicochemical Implications

This compound is an organic salt formed from the protonation of the amino group of Ethyl 2-amino-2-cyanoacetate by the strong acid, 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, PTSA).[2] This salt structure is fundamental to its physical properties and dictates its solubility behavior.

The ionic character imparted by the sulfonate anion and the ammonium cation significantly enhances its crystallinity and often increases its solubility in polar solvents compared to the freebase form.[1] Understanding this dual nature—an ionic core with organic functionalities—is the first step in designing a rational solvent selection strategy for its use in reactions, purifications, and crystallizations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₅S | [2][3][4] |

| Molecular Weight | 300.33 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Component 1 | Ethyl 2-amino-2-cyanoacetate | [2][5] |

| Component 2 | p-Toluenesulfonic acid | [2] |

| InChIKey | IJPUEWDLGXTFSX-UHFFFAOYSA-N | [2][3][4] |

| CAS Number | 37842-58-3 | [2][4] |

The Foundation: Theoretical Principles of Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the change in Gibbs free energy (ΔG) of the system, which incorporates both enthalpic (ΔH) and entropic (ΔS) contributions. A negative ΔG, indicating a spontaneous process, is favored by strong solute-solvent interactions (favorable enthalpy) and an increase in the system's disorder (favorable entropy).

The Critical Role of the Solid State A common pitfall in solubility measurement is the failure to characterize the solid form of the active pharmaceutical ingredient (API) or intermediate.[6][7] Many organic compounds, including this salt, can exist in multiple crystalline forms known as polymorphs, or as solvates/hydrates.[8] These different solid forms can exhibit significantly different solubilities.[7] Therefore, a trustworthy solubility study begins not with the solution, but with the solid. Characterizing the solid form before and after the solubility experiment is a self-validating step that ensures the measured solubility corresponds to a specific, known crystalline form.

Predictive Thermodynamic Models For initial solvent screening, predictive models can provide valuable, though approximate, estimations of solubility. Models like COSMO-RS and UNIFAC use quantum chemistry or group contribution methods to predict the chemical potential of a solute in a solvent, which can then be used to estimate solubility.[9][10] While these models are powerful for rapidly assessing a wide range of solvents, they are not a substitute for experimental determination, as their accuracy can be limited by the quality of the input parameters and the complexity of the molecular interactions.[10]

A Framework for Experimental Solubility Determination

This section outlines a comprehensive and rigorous workflow for accurately determining the solubility profile of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H16N2O5S | CID 288715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agnopharma.com [agnopharma.com]

- 8. tricliniclabs.com [tricliniclabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

"thermal stability and decomposition of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate"

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile synthetic intermediate, notably utilized in the synthesis of various heterocyclic compounds.[1] As with many complex organic salts, a thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, storage, and process scale-up. This guide provides a comprehensive analysis of the potential thermal hazards associated with this compound, outlines robust experimental methodologies for its characterization, and offers insights into the interpretation of the resulting data for process safety management.

Compound Overview and Physicochemical Properties

This compound is an organic salt formed from the protonation of the amino group of Ethyl 2-amino-2-cyanoacetate by 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). This ionic nature often improves crystallinity and solubility in polar solvents, which can be advantageous in synthetic applications.[1] However, the presence of multiple functional groups—nitrile, ester, amine, and a sulfonate salt—necessitates a careful evaluation of its thermal behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O₅S | [2][3][4] |

| Molecular Weight | 300.33 g/mol | [2][3] |

| Appearance | Solid | [3] |

| CAS Number | 37842-58-3 | [2] |

| Component Compounds | Ethyl 2-amino-2-cyanoacetate (CID 288716), p-Toluenesulfonic acid (CID 6101) | [2] |

Potential Thermal Decomposition Pathways

Direct experimental data on the thermal decomposition of this specific salt is not extensively published. Therefore, a mechanistic assessment must be based on the known reactivity of its constituent ions and functional groups. The decomposition is likely a multi-step process, potentially initiated by the dissociation of the salt at elevated temperatures.

The primary concerns for thermal decomposition stem from the ethyl cyanoacetate moiety. When heated, cyano-containing compounds can release highly toxic fumes, such as hydrogen cyanide and oxides of nitrogen.[5] The ester group may undergo hydrolysis or decarboxylation. The p-toluenesulfonate anion, while relatively stable, can decompose at higher temperatures to produce sulfur oxides.

Below is a proposed logical diagram of potential decomposition pathways.

Caption: A general experimental workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [6]This technique is used to detect thermal events such as melting, crystallization, phase transitions, and exothermic or endothermic decomposition processes. [7]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). [8]2. Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range. The range should extend beyond the decomposition temperature identified by TGA.

-

Data Analysis: Plot heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. Integrate the peak area to determine the enthalpy change (ΔH) of the transition.

Caption: A general experimental workflow for Differential Scanning Calorimetry.

Accelerating Rate Calorimetry (ARC)

ARC is a critical tool for process safety, designed to simulate a worst-case thermal runaway scenario under adiabatic (zero heat loss) conditions. [9]It provides data on the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate (TMR), which are essential for defining safe operating limits. [10][11]

-

Sample Preparation: A known mass of the substance is placed in a robust, spherical sample container (the "bomb"), typically made of titanium or stainless steel.

-

Heat-Wait-Seek Mode: The instrument operates in a sequence:

-

Heat: The sample is heated by a small temperature increment (e.g., 5 °C).

-

Wait: The system stabilizes, allowing the sample to reach thermal equilibrium.

-

Seek: The instrument monitors the sample for any self-heating (exothermic activity). A self-heating rate above a defined threshold (e.g., 0.02 °C/min) indicates the onset of an exotherm.

-

-

Adiabatic Tracking: Once an exotherm is detected, the instrument switches to adiabatic mode. The heaters in the calorimeter jacket track the sample's temperature precisely, ensuring no heat is lost to the surroundings.

-

Data Acquisition: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete or a safety limit is reached.

-

Data Analysis: Key safety parameters are derived, including the onset temperature, adiabatic temperature rise (ΔTad), Time to Maximum Rate (TMR), and Self-Accelerating Decomposition Temperature (SADT). [10][11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H16N2O5S | CID 288715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sump4.com [sump4.com]

- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 10. Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 11. belmontscientific.com [belmontscientific.com]

Methodological & Application

"use of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate in heterocyclic synthesis"

An In-Depth Guide to the Application of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Synthon

In the landscape of modern medicinal chemistry and drug discovery, the efficient assembly of complex heterocyclic scaffolds is a cornerstone of innovation. This compound emerges as a highly valuable and versatile building block, or synthon, for this purpose. Its structure is endowed with a unique convergence of reactive functionalities: a nucleophilic amino group, an electrophilic ester, and a nitrile group, all centered on a single stereocenter. This arrangement makes it an exceptionally powerful tool for generating molecular diversity in the synthesis of nitrogen- and oxygen-containing heterocycles, which are well-recognized as "privileged structures" in medicinal chemistry.[1]

The 4-methylbenzenesulfonate (tosylate) salt form of this reagent offers practical advantages, enhancing its stability, crystallinity, and solubility in polar solvents, which simplifies handling and purification processes during synthesis.[2] This guide provides an in-depth exploration of its application in key heterocyclic syntheses, detailing the underlying mechanisms and providing actionable laboratory protocols.

Core Application I: The Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a robust and widely utilized multi-component reaction (MCR) for the synthesis of polysubstituted 2-aminothiophenes.[3] These thiophene derivatives are crucial intermediates in the development of agrochemicals, dyes, and a wide range of pharmacologically active compounds, including anti-inflammatory drugs like Tinoridine and antipsychotics like Olanzapine.[4]

Causality of the Mechanism

The reaction proceeds through a cascade of mechanistically distinct steps. The process is typically initiated by a base-catalyzed Knoevenagel condensation between a ketone or aldehyde and the active methylene compound, in this case, Ethyl 2-amino-2-cyanoacetate.[3] The presence of the tosylate salt may necessitate a stoichiometric amount of base to first liberate the free amine and then catalyze the condensation. The resulting electron-deficient alkene intermediate is then susceptible to nucleophilic attack by elemental sulfur. A subsequent intramolecular cyclization, followed by tautomerization, yields the final aromatic 2-aminothiophene ring.[3] The use of microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and significantly reduced reaction times.[3]

Sources

The Strategic Application of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate in the Synthesis of Bioactive Heterocycles

Introduction: A Versatile and Stabilized Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the efficient assembly of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry. These frameworks are privileged structures, forming the core of numerous therapeutic agents. Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, a stable tosylate salt of a highly functionalized α-amino ester, has emerged as a strategic building block for the synthesis of a diverse array of nitrogen-containing heterocycles. Its unique trifunctional nature, possessing an amino group, a cyano moiety, and an ester function all attached to a single carbon, provides a rich platform for chemical transformations.[1]

The 4-methylbenzenesulfonate (tosylate) counterion plays a crucial role in the utility of this reagent. It enhances the stability and handling of the otherwise reactive ethyl 2-amino-2-cyanoacetate, which can be prone to self-condensation.[2] In synthetic applications, the tosylate can act as a leaving group or, in its acidic form (p-toluenesulfonic acid), as a catalyst for various organic transformations.[3][4] This dual functionality makes the title compound an attractive and versatile reagent for researchers, scientists, and drug development professionals.

This technical guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of bioactive pyridone and pyrimidine derivatives. We will delve into the causality behind experimental choices, provide a detailed experimental protocol, and present data in a clear and accessible format.

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The inherent reactivity of this compound makes it a valuable precursor for a variety of heterocyclic systems with demonstrated biological activity. The strategic placement of nucleophilic and electrophilic centers within one molecule allows for its participation in multi-component reactions and cyclization cascades, leading to rapid increases in molecular complexity.

Synthesis of Pyridone Derivatives with Antimicrobial and Anticancer Potential

The 2-pyridone scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties.[5] Compounds containing the 3-cyano-2-pyridone core have been investigated for their potential as anticancer and antimicrobial agents.[3][6] The synthesis of these valuable heterocycles can be efficiently achieved through a modified Guareschi-Thorpe condensation, where this compound can serve as a key precursor.[2][7]

The general reaction involves the condensation of an active methylene compound (like the one derived from the title compound), a 1,3-dicarbonyl compound, and a source of ammonia. The use of this compound can be conceptualized as an in-situ generation of the required aminocyanoacetate fragment under the reaction conditions.

Logical Workflow for Pyridone Synthesis

Caption: Workflow for 3-cyano-2-pyridone synthesis.

Access to Pyrimidine Scaffolds as Kinase Inhibitors

Pyrimidine derivatives are another class of heterocyclic compounds with significant therapeutic importance, frequently found in anticancer agents.[8][9] Many pyrimidine-based drugs function as kinase inhibitors, highlighting the value of synthetic routes to this scaffold. The functional groups present in this compound make it a suitable starting material for the construction of substituted pyrimidines, which have shown promise in this area.

Experimental Protocols: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol details a representative one-pot synthesis of 3-cyano-4,6-dimethyl-2-pyridone, a valuable intermediate for further elaboration in drug discovery programs. This procedure is adapted from the well-established Guareschi-Thorpe condensation, leveraging this compound as a stable and efficient source of the requisite aminocyanoacetate synthon.[7][10][11]

Materials and Equipment

| Material | Grade | Supplier |

| This compound | ≥98% | Commercial Source |

| Acetylacetone | Reagent Grade, ≥99% | Commercial Source |

| Piperidine | Reagent Grade, ≥99% | Commercial Source |

| Ethanol | Anhydrous, 200 proof | Commercial Source |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | Commercial Source |

| Round-bottom flask (100 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer with heating | - | - |

| Buchner funnel and filter paper | - | - |

| Standard laboratory glassware | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), acetylacetone (1.0 eq), and anhydrous ethanol (20 mL).

-

Initiation: Begin stirring the mixture at room temperature to ensure homogeneity.

-

Base Addition: Add piperidine (0.1 eq) to the reaction mixture. The addition of a catalytic amount of a weak base is crucial for the in-situ generation of the reactive aminocyanoacetate and to catalyze the subsequent condensation reactions.

-